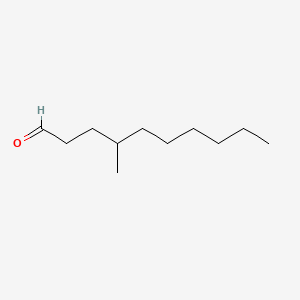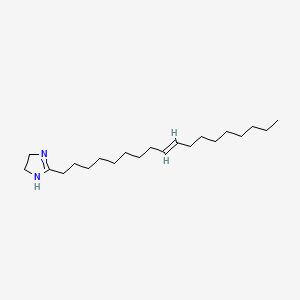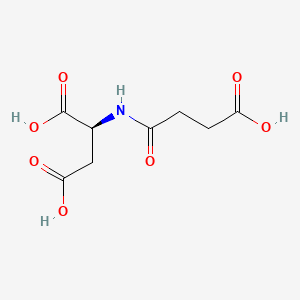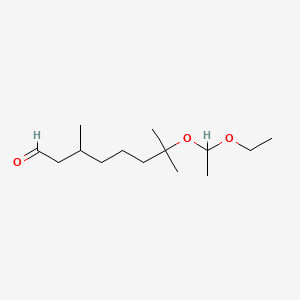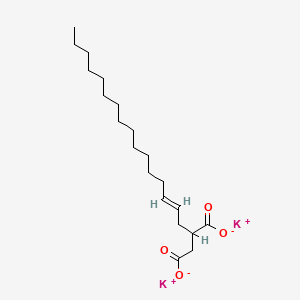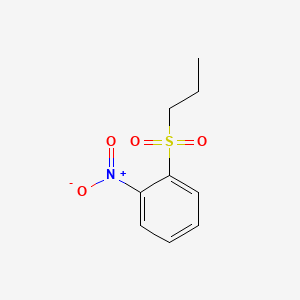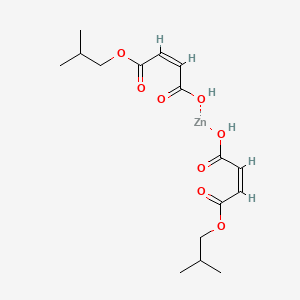
Zinc diisobutyl dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisobutyl dimaleate typically involves the reaction of maleic anhydride with isobutanol to form diisobutyl maleate, which is then reacted with zinc acetate to produce this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar steps to the laboratory synthesis but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zinc diisobutyl dimaleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other zinc-containing compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while reduction could produce simpler zinc compounds .
Scientific Research Applications
Chemistry: In chemistry, zinc diisobutyl dimaleate is used as a catalyst in various organic reactions due to its ability to facilitate the formation of complex molecules .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a model compound for studying zinc’s biological functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent .
Industry: Industrially, it is used in the production of polymers and as an additive in coatings and adhesives to enhance their properties .
Mechanism of Action
The mechanism of action of zinc diisobutyl dimaleate involves its interaction with various molecular targets, including enzymes and proteins. It can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
Comparison with Similar Compounds
Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis.
Zinc dibutyldithiocarbamate: Known for its role in rubber vulcanization.
Zinc acetylacetonate: Utilized in various organic synthesis reactions.
Uniqueness: Zinc diisobutyl dimaleate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a catalyst and its potential therapeutic properties set it apart from other zinc compounds .
Properties
CAS No. |
93917-82-9 |
|---|---|
Molecular Formula |
C16H24O8Zn |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;zinc |
InChI |
InChI=1S/2C8H12O4.Zn/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/b2*4-3-; |
InChI Key |
KWXDDEXWGDKIFV-FDGPNNRMSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C\C(=O)O)C.CC(COC(=O)/C=C\C(=O)O)C.[Zn] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)O.CC(C)COC(=O)C=CC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


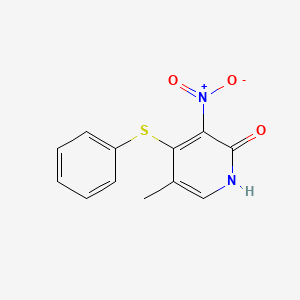
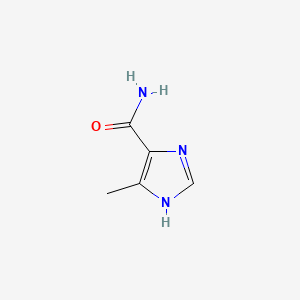

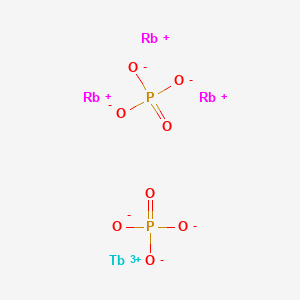
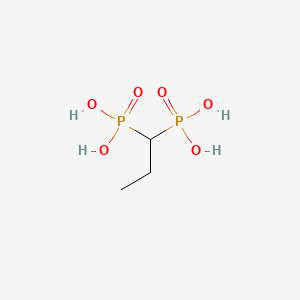
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
